molecular formula C18H17N5S B1226572 Mtt formazan CAS No. 23305-68-2

Mtt formazan

Cat. No. B1226572
CAS RN: 23305-68-2
M. Wt: 335.4 g/mol
InChI Key: GIFKVQOPAJDJLO-UHFFFAOYSA-N
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Description

The Mtt formazan is a compound commonly used in biological assays to assess cell viability and proliferation. It is derived from the enzymatic reduction of a water-soluble, yellowish tetrazolium salt called 3-(4,5-dimethylthiazol)-2,5-diphenyl-tetrazolium bromide (MTT) . When MTT reacts with metabolically active cells, it is converted into purple formazan, which is water-insoluble .


Synthesis Analysis

The synthesis of Mtt formazan involves the reduction of MTT by cellular enzymes. The exact mechanism of this reduction is well-established and widely used in cell viability assays. Researchers typically prepare MTT solutions and incubate them with cells to allow the enzymatic conversion to formazan .


Molecular Structure Analysis

The molecular structure of Mtt formazan corresponds to the reduced form of MTT. It consists of a thiazole ring and two phenyl rings, with the tetrazolium moiety forming the central core. The purple color of formazan arises from the conjugated system within its structure .


Chemical Reactions Analysis

The key chemical reaction involved is the reduction of MTT by cellular reductases. This reduction leads to the formation of formazan, which precipitates as purple crystals. The reaction is specific to metabolically active cells and serves as an indicator of cell viability .


Physical And Chemical Properties Analysis

  • Stability : Formazan remains stable for at least 24 hours under optimal conditions .
  • Sensitivity : The assay exhibits high sensitivity, allowing detection of viable cells even at low densities .

Scientific Research Applications

Cell Viability and Proliferation Assessment

MTT formazan is extensively used in the MTT assay , a colorimetric assay for assessing cell viability . This assay measures the enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases, which is an indicator of metabolically active cells. The intensity of the purple formazan correlates with the number of viable cells, making it a valuable tool for evaluating cell proliferation and cytotoxicity.

Microbial Viability Testing

In microbiology, MTT formazan plays a crucial role in determining microbial viability . The compound’s reduction to formazan within bacterial cells serves as a measure of bacterial metabolic activity. This application is particularly useful in testing the efficacy of antimicrobial agents and understanding microbial growth patterns.

Photosensitizing Activity Analysis

MTT formazan is used as a probe in the quantitative analysis of photosensitizing activities . Photosensitizers can cause oxidative damage in biological systems under light, and MTT formazan’s decolorization under such conditions serves as an indicator of this activity. This application is significant in evaluating the photosensitizing properties of compounds used in various industries.

Drug Sensitivity and Resistance Testing

The MTT assay involving MTT formazan is a standard method for drug sensitivity testing . It helps in determining the effectiveness of chemotherapeutic agents against cancer cells. Additionally, it is used to study the resistance mechanisms that cells may develop in response to continuous drug exposure.

Nanotoxicology

In the field of nanotoxicology, MTT formazan is utilized to assess the cytotoxic effects of nanoparticles . Since nanoparticles are increasingly used in medical applications, understanding their interaction with biological systems is crucial. The MTT assay provides insights into the safety and biocompatibility of these nanoparticles.

Tissue Engineering

MTT formazan is also relevant in tissue engineering research . It aids in evaluating the viability of cells on scaffolds and biomaterials, which is essential for developing tissue substitutes. The assay helps in optimizing the materials and conditions for tissue growth and regeneration.

Environmental Toxicology

Environmental toxicology studies often employ MTT formazan to assess the toxicity of environmental contaminants . By measuring the impact of pollutants on cell viability, researchers can gauge the potential risks posed by these substances to human health and the environment.

Antioxidant Capacity Measurement

Lastly, MTT formazan is used in measuring the antioxidant capacity of various substances . The reduction of MTT to formazan can be inhibited by antioxidants, providing a way to quantify the antioxidant properties of compounds, which is important in food science and pharmacology.

properties

IUPAC Name

N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3/b21-17+,23-22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFKVQOPAJDJLO-RHRKZKCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mtt formazan

CAS RN

23305-68-2
Record name 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.